1-Dodecyl-1H-pyrrole

Corrosion inhibition Mild steel protection Acidic media

1-Dodecyl-1H-pyrrole (CAS: 127691-88-7), also referred to as N-dodecylpyrrole, is an N-alkyl-substituted pyrrole monomer with the molecular formula C₁₆H₂₉N and a molecular weight of approximately 235.41 g/mol. Its structure consists of a pyrrole ring N-substituted with a linear twelve-carbon dodecyl chain, which confers a calculated XLogP of 6.2, indicating substantial hydrophobic character.

Molecular Formula C16H29N
Molecular Weight 235.41 g/mol
CAS No. 127691-88-7
Cat. No. B14293435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecyl-1H-pyrrole
CAS127691-88-7
Molecular FormulaC16H29N
Molecular Weight235.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1C=CC=C1
InChIInChI=1S/C16H29N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h12-13,15-16H,2-11,14H2,1H3
InChIKeyRGKHJCJLLHLXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecyl-1H-pyrrole (CAS 127691-88-7): Procurement Specifications and Key Molecular Characteristics for Research Applications


1-Dodecyl-1H-pyrrole (CAS: 127691-88-7), also referred to as N-dodecylpyrrole, is an N-alkyl-substituted pyrrole monomer with the molecular formula C₁₆H₂₉N and a molecular weight of approximately 235.41 g/mol [1]. Its structure consists of a pyrrole ring N-substituted with a linear twelve-carbon dodecyl chain, which confers a calculated XLogP of 6.2, indicating substantial hydrophobic character [1]. The compound contains no hydrogen bond donors or acceptors and possesses eleven rotatable bonds, making it a flexible, hydrophobic building block for advanced materials synthesis [1]. This monomer serves as a precursor for electropolymerized conductive films, copolymer semiconductors, and functional coatings where alkyl chain engineering governs critical performance parameters.

Why Generic Substitution with Other N-Alkylpyrroles Fails: Structural and Performance Differentiation of 1-Dodecyl-1H-pyrrole


Within the N-alkylpyrrole family, the alkyl chain length is not a trivial substituent variation but a primary determinant of solubility, processability, polymer morphology, and functional performance [1]. Shorter-chain analogs such as N-methylpyrrole yield polymers with limited solubility in organic solvents, restricting solution processing and characterization [2]. Conversely, the C₁₂ dodecyl chain in 1-Dodecyl-1H-pyrrole provides an optimal balance between solubility enhancement and retained electrochemical activity, enabling both facile electropolymerization and subsequent film processability [3]. Furthermore, the regioisomeric form (N-substituted vs. 2-substituted pyrrole) significantly alters corrosion inhibition efficiency due to differences in molecular association behavior and electron availability for chemisorption [4]. The quantitative evidence presented below demonstrates that substituting 1-Dodecyl-1H-pyrrole with a generic N-alkylpyrrole or regioisomer without verifying the target chain length and substitution position will introduce uncontrolled variability in key performance metrics.

1-Dodecyl-1H-pyrrole: Quantitative Comparative Performance Data Against Key Analogs and Alternatives


Corrosion Inhibition Efficiency: N-Dodecylpyrrole vs. 2-n-Dodecyl Pyrrole (Regioisomer Comparison)

In corrosion inhibition studies on mild steel in 5% hydrochloric acid, the regioisomeric position of the dodecyl substitution on the pyrrole ring determines the extent of intermolecular association and, consequently, the available electron density for metal surface chemisorption. The N-substituted isomer (1-Dodecyl-1H-pyrrole, designated as N-n-dodecyl pyrrole or inhibitor II) exhibits lower self-association in solution compared to the 2-substituted isomer (2-n-dodecyl pyrrole, inhibitor I) [1]. This reduced self-association preserves the unshared electron pair on the nitrogen for chemisorption to the metal surface, translating into quantifiably higher inhibition efficiency. In contrast, the 2-substituted isomer suffers from greater self-association via hydrogen bonding, which blocks the electron pair and diminishes inhibition performance [1].

Corrosion inhibition Mild steel protection Acidic media Chemisorption

Electropolymerization Processability: Soluble Poly(N-dodecylpyrrole) Film Formation vs. Insoluble Unsubstituted Polypyrrole

A critical limitation of unsubstituted polypyrrole is its intractability and insolubility in common organic solvents, which restricts post-synthesis processing, characterization, and device integration. In contrast, 1-Dodecyl-1H-pyrrole (referred to as PyCH₃ in the primary reference) can be successfully electropolymerized from acetonitrile solutions onto nickel electrodes to yield poly(N-dodecylpyrrole) films that are soluble and processable [1]. The long dodecyl side chain functions as a covalently attached plasticizing group that disrupts interchain π-π stacking, thereby enabling solubility without requiring post-polymerization doping or dedoping steps. This structural feature permits direct application of the conductive polymer from solution to desired surfaces, a capability not available with unsubstituted polypyrrole [2].

Conducting polymers Electropolymerization Film processability Solubility

Optoelectronic Performance: N-Dodecylpyrrole-Benzothiadiazole Copolymer with 2.03 eV Optical Band Gap for Photovoltaic Applications

1-Dodecyl-1H-pyrrole (N-dodecylpyrrole) serves as the electron-releasing donor unit in a precisely alternating conjugated copolymer with the electron-withdrawing 2,1,3-benzothiadiazole acceptor, designated as PDPB [1]. This donor-acceptor architecture yields a defined optical band gap of 2.03 eV and characteristic red emission [1]. In bulk heterojunction photovoltaic devices fabricated with PDPB and a methanofullerene (PCBM) acceptor at a 1:3 weight ratio, photoinduced absorption and photoluminescence spectroscopy confirmed strong fluorescence quenching and charge carrier generation upon photoexcitation [1]. The semiamphiphilic character conferred by the dodecyl chain also enables the formation of stable, transferable monomolecular Langmuir films at the air-water interface, a processing advantage not achievable with shorter-chain N-alkylpyrrole copolymers [1].

Organic photovoltaics Donor-acceptor copolymers Optical band gap Red emission

Ion Diffusion Behavior: Comparative Dopant Anion Mobility in Poly(N-dodecylpyrrole) vs. Polypyrrole Films

The diffusion properties of electrochemically-prepared poly(N-dodecylpyrrole) and unsubstituted polypyrrole films were investigated in electrochemical cells containing lithium perchlorate, tetramethylammonium chloride, and sodium dodecylbenzenesulfonate electrolytes [1]. The presence of the bulky dodecyl side chain in poly(N-dodecylpyrrole) alters the polymer matrix free volume and ion transport pathways, yielding diffusion coefficients for dopant counter-anions that differ from those observed in unsubstituted polypyrrole [1]. The size of the dopant ion was found to systematically affect diffusion coefficients in both polymer matrices, but the magnitude of this effect is modulated by the alkyl side chain density [1]. These differences in ion mobility characteristics directly impact the electrochemical cycling stability, switching speed, and charge-discharge kinetics of devices based on these polymers.

Ion diffusion Dopant mobility Electrochemical cycling Conducting polymer morphology

Corrosion Protection on Nickel: N-Substituted Pyrrole Derivatives Exhibit Measurable Protective Effect in Neutral NaCl Medium

Polymer films derived from 1-Dodecyl-1H-pyrrole (PyCH₃) electropolymerized on nickel electrodes were evaluated for their corrosion protection properties in neutral NaCl medium [1]. The study demonstrated that N-substituted pyrrole derivatives, including poly(N-dodecylpyrrole), exhibit corrosion protection behavior on nickel substrates [1]. Additionally, the presence of a thiol-terminated analog (12-(pyrrol-1-yl)dodecane-1-thiol) provided very strong adhesion to the nickel substrate [1], suggesting that the dodecyl chain length contributes to favorable polymer-substrate interactions. While specific inhibition efficiency percentages are not reported, the qualitative observation of protection establishes a baseline performance benchmark that distinguishes N-substituted systems from uncoated nickel controls.

Nickel corrosion protection Neutral chloride media Electropolymerized coatings Adhesion

Conformational and Steric Effects: Poly(1-decylpyrrole) Exhibits Higher Steric Hindrance than Poly(1-methylpyrrole) as a Function of Alkyl Chain Length

Comparative studies of soluble poly(1-alkylpyrrole) derivatives reveal a direct relationship between N-alkyl chain length and polymer chain conformation. Poly(1-decylpyrrole) (C₁₀ chain) exhibits higher steric hindrance compared to poly(1-methylpyrrole) (C₁ chain), a finding confirmed by molecular modeling studies [1]. This increased steric hindrance arises from the greater spatial requirements of the longer alkyl side chains, which force the polymer backbone into a less planar, more twisted conformation. Extrapolating this trend, 1-Dodecyl-1H-pyrrole (C₁₂ chain) would be expected to exhibit even more pronounced steric effects than the C₁₀ analog. This conformational difference modulates the effective conjugation length, interchain packing, and ultimately the electrical and optical properties of the resulting polymer.

Polymer conformation Steric hindrance Alkyl side chain effects Molecular modeling

Recommended Application Scenarios for 1-Dodecyl-1H-pyrrole Based on Validated Performance Differentiation


Electropolymerized Conductive Coatings Requiring Organic Solubility and Solution Processability

When the research or industrial objective involves fabricating conductive polymer coatings that must be solution-processed (e.g., spin-coated, drop-cast, or inkjet-printed) after synthesis, 1-Dodecyl-1H-pyrrole is strongly preferred over unsubstituted pyrrole or shorter-chain N-alkylpyrroles. The C₁₂ dodecyl chain confers organic solvent solubility to the resulting poly(N-dodecylpyrrole), enabling post-electropolymerization processing that is impossible with the insoluble, intractable polypyrrole obtained from unsubstituted monomer [1]. This solubility is essential for multilayer device fabrication, polymer blending, and morphological characterization. The successful electropolymerization of 1-Dodecyl-1H-pyrrole on nickel electrodes from acetonitrile solutions has been demonstrated with LiClO₄ as supporting electrolyte, providing a validated synthetic pathway [1].

Corrosion Inhibitor Formulations for Mild Steel in Acidic Environments (N-Substituted Isomer Specification)

In corrosion inhibitor formulations targeting mild steel protection in hydrochloric acid media, the N-substituted isomer (1-Dodecyl-1H-pyrrole) is the specified form based on comparative studies showing that N-n-dodecyl pyrrole exhibits lower self-association than its 2-substituted regioisomer, preserving the nitrogen lone pair for metal surface chemisorption and thereby yielding higher inhibition efficiency [1]. Procuring the incorrect regioisomer (2-n-dodecyl pyrrole) introduces uncontrolled efficiency losses due to intermolecular hydrogen bonding that blocks the active chemisorption site [1]. For maximum performance, the N-substituted isomer must be explicitly specified in procurement documentation.

Donor Monomer for Solution-Processed Donor-Acceptor Copolymers in Organic Photovoltaic Research

1-Dodecyl-1H-pyrrole functions as an electron-releasing donor monomer for synthesizing alternating donor-acceptor conjugated copolymers via palladium-catalyzed cross-coupling reactions such as Stille polycondensation [1]. When copolymerized with electron-withdrawing units like 2,1,3-benzothiadiazole, the resulting PDPB copolymer exhibits an optical band gap of 2.03 eV, red emission, and demonstrated charge generation in bulk heterojunction photovoltaic cells with PCBM acceptor [1]. The semiamphiphilic nature conferred by the dodecyl chain also enables Langmuir film formation at the air-water interface, a processing advantage for thin-film device fabrication [1]. For organic photovoltaic and optoelectronic research requiring both tunable band gaps and solution processability, 1-Dodecyl-1H-pyrrole offers validated performance metrics that shorter-chain N-alkylpyrrole analogs cannot match due to solubility limitations.

Electrochemical Sensor and Energy Storage Devices Requiring Defined Ion Diffusion Characteristics

For applications in electrochemical sensors, supercapacitors, or electrochromic displays where ion transport kinetics govern device performance, poly(N-dodecylpyrrole) films provide a distinct ion diffusion profile compared to unsubstituted polypyrrole [1]. The diffusion coefficients of various dopant counter-anions (including LiClO₄, tetramethylammonium chloride, and sodium dodecylbenzenesulfonate) have been characterized in poly(N-dodecylpyrrole) matrices, revealing systematic dependencies on ion size [1]. These quantitative diffusion parameters enable predictive device modeling and optimization. Additionally, poly(N-dodecylpyrrole) films on nickel substrates exhibit corrosion protection properties in neutral NaCl media [2], supporting their use in electrochemical devices where electrolyte exposure and substrate stability are concurrent concerns.

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